molecular formula C25H21N3O2 B2860644 8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-99-6

8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2860644
CAS RN: 901021-99-6
M. Wt: 395.462
InChI Key: MKAIBQOMYMUAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinoline derivatives. Quinolines are nitrogenous tertiary bases and have been used in medicinal chemistry due to their versatile applications .


Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. For instance, one method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .

Scientific Research Applications

Synthesis and Structural Analysis

  • Supramolecular Aggregation Influenced by Substitution

    Research demonstrates how the substitution on dihydrobenzopyrazoloquinolines affects the dimensionality of supramolecular aggregation, with compounds linked by hydrogen bonds forming complex structures. This highlights the compound's potential in designing molecular structures with specific properties (Portilla et al., 2005).

  • Microwave-Assisted Synthesis

    The rate of synthesis for pyrazolo[3,4-b]quinolines containing a 1,8-naphthyridine moiety is significantly enhanced under microwave irradiation, showcasing an efficient method for producing these compounds with improved yields (Mogilaiah et al., 2003).

Antimicrobial Applications

  • Potential Antimicrobial Agents: Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Holla et al., 2006).

Material Science Applications

  • Structural and Optical Properties: The structural and optical properties of certain pyrazoloquinoline derivatives have been studied, revealing that they form nanocrystallites dispersed in an amorphous matrix when deposited as thin films. These findings could be relevant for applications in optoelectronics and materials science (Zeyada et al., 2016).

Synthetic Chemistry Applications

  • Efficient Synthesis Techniques: Various studies have developed efficient synthesis methods for creating structurally complex quinoline derivatives. For example, an "on water" protocol for synthesizing benzopyrazoloquinoline diones demonstrates the potential for green chemistry approaches in synthesizing complex heterocyclic compounds (Rajesh et al., 2011).

Biological Activity Investigations

  • Estrogen Receptor Ligands: The preparation of novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor showcases the compound's relevance in medicinal chemistry and hormone receptor research (Kasiotis et al., 2006).

properties

IUPAC Name

8-ethoxy-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-3-30-20-13-14-23-21(15-20)25-22(16-26-23)24(17-7-5-4-6-8-17)27-28(25)18-9-11-19(29-2)12-10-18/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAIBQOMYMUAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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